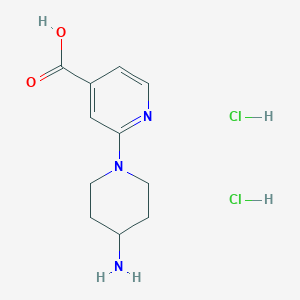amine CAS No. 128349-17-7](/img/structure/B1374211.png)
[2-Amino-1-(furan-2-yl)ethyl](benzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-1-(furan-2-yl)ethyl](benzyl)amine is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
A novel enantioselective synthesis method for furan-2-yl amines, including derivatives similar to 2-Amino-1-(furan-2-yl)ethylamine, was developed. This method, involving oxazaborolidine-catalyzed enantioselective reduction, allows for the control of chirality in these compounds, which is significant in the synthesis of amino acids and related molecules (Demir et al., 2003).
Biological Activity Studies
Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, structurally related to 2-Amino-1-(furan-2-yl)ethylamine, have been synthesized and evaluated for biological activities. One such derivative showed significant cytotoxicity against cancer cell lines and antibacterial properties (Weerachai Phutdhawong et al., 2019).
Antibacterial, Antiurease, and Antioxidant Activities
A series of furan-2-yl-based compounds, including analogs of 2-Amino-1-(furan-2-yl)ethylamine, were synthesized and tested for their antibacterial, antiurease, and antioxidant activities. These compounds demonstrated effective antiurease and antioxidant properties (Sokmen et al., 2014).
Antitumoral Activity
Benzo-furan derivatives, closely related to 2-Amino-1-(furan-2-yl)ethylamine, have been identified for their promising antitumoral activity. The crystal structures of these compounds were analyzed to understand their potential in cancer treatment (Diana et al., 2019).
Synthesis of Heterocyclic Compounds
Furan-2-yl amines are used in the synthesis of complex heterocyclic compounds, such as fused heterocyclic compounds and 1,2,4-triazoles, which have various pharmaceutical applications. The synthesis methods often involve intramolecular cycloaddition and other complex chemical reactions (Porubský et al., 2016).
Corrosion Inhibition
Amino acid compounds structurally similar to 2-Amino-1-(furan-2-yl)ethylamine have been studied as corrosion inhibitors for steel in acidic environments. These studies utilize various electrochemical techniques to determine the effectiveness of such compounds in protecting metals (Yadav et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that both furan and benzylamine derivatives have been found to interact with a variety of biological targets .
Mode of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties . Similarly, benzylamine derivatives have been associated with various biological activities . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the furan ring in the molecule could potentially improve the pharmacokinetic characteristics of the compound, optimizing solubility and bioavailability parameters .
Result of Action
Given the known biological activities of furan and benzylamine derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(furan-2-yl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where 2-Amino-1-(furan-2-yl)ethylamine acts as a substrate. This interaction leads to the oxidative deamination of the compound, producing corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can interact with neurotransmitter receptors, influencing neurotransmission processes .
Cellular Effects
The effects of 2-Amino-1-(furan-2-yl)ethylamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By modulating cAMP levels, 2-Amino-1-(furan-2-yl)ethylamine can affect gene expression and cellular metabolism. Furthermore, this compound has shown potential in altering the activity of ion channels, thereby impacting cellular excitability and neurotransmission .
Molecular Mechanism
At the molecular level, 2-Amino-1-(furan-2-yl)ethylamine exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as adenylate cyclase, which in turn affects the production of secondary messengers like cAMP. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(furan-2-yl)ethylamine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 2-Amino-1-(furan-2-yl)ethylamine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(furan-2-yl)ethylamine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Additionally, chronic exposure to high doses of 2-Amino-1-(furan-2-yl)ethylamine can result in adverse effects on organ function.
Metabolic Pathways
2-Amino-1-(furan-2-yl)ethylamine is involved in several metabolic pathways. It undergoes oxidative deamination by monoamine oxidase, leading to the formation of corresponding aldehydes. Additionally, the compound can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 2-Amino-1-(furan-2-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, 2-Amino-1-(furan-2-yl)ethylamine can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
2-Amino-1-(furan-2-yl)ethylamine exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can be transported into the nucleus, where it influences gene expression by interacting with transcription factors. The subcellular localization of 2-Amino-1-(furan-2-yl)ethylamine is crucial for understanding its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
N-benzyl-1-(furan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12(13-7-4-8-16-13)15-10-11-5-2-1-3-6-11/h1-8,12,15H,9-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDALBLPFPHENJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
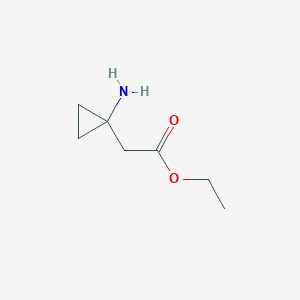
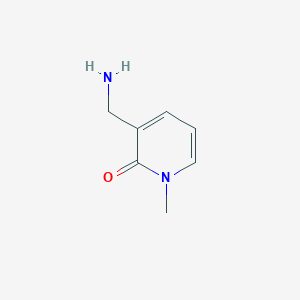
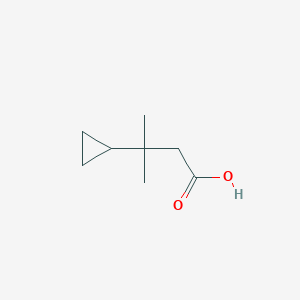
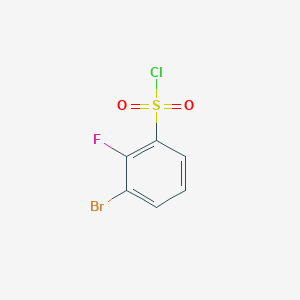
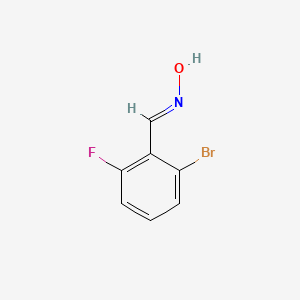
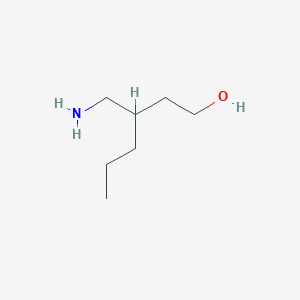

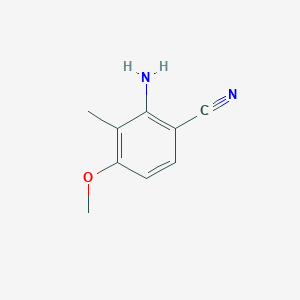
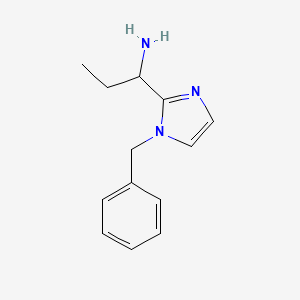
![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
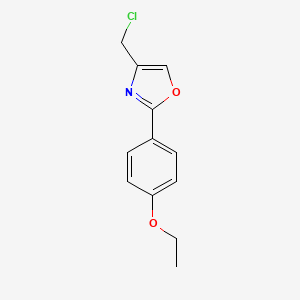
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

